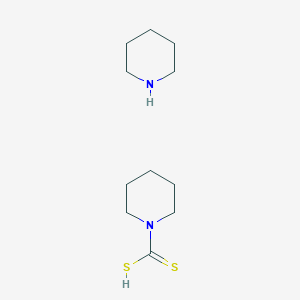

Piperidinium pentamethylenedithiocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4712. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine;piperidine-1-carbodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZKRMYBKEXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.C1CCN(CC1)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883288 | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-77-1 | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PMP (accelerator) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Accelerator 552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Accelerator 552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium piperidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K715ND7EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Piperidinium Pentamethylenedithiocarbamate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of Piperidinium pentamethylenedithiocarbamate, a versatile dithiocarbamate salt. Addressed to researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the fundamental chemical principles, a detailed experimental protocol, characterization methods, and critical safety considerations. The structure of this guide is designed to offer a holistic understanding of the synthesis, moving from theoretical foundations to practical application and validation.

Introduction: The Significance of this compound

This compound belongs to the dithiocarbamate class of compounds, which are characterized by the presence of a dithiocarbamate anion and a suitable cation. In this case, the cation is the piperidinium ion, formed from the protonation of piperidine. Dithiocarbamates are widely utilized as ligands in coordination chemistry, as accelerators in the vulcanization of rubber, and as pesticides.[1][2] In the realm of pharmaceutical sciences, dithiocarbamate derivatives have garnered attention for their potential biological activities, including antimicrobial and antifungal properties.[3] The synthesis of this compound is a foundational process for accessing this important molecule for further research and application.

The Chemical Heart of the Matter: Reaction Mechanism and Principles

The synthesis of this compound is a classic example of the reaction between a secondary amine and carbon disulfide.[4] The reaction proceeds through a nucleophilic addition mechanism.

The Core Reaction:

The lone pair of electrons on the nitrogen atom of the piperidine molecule acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.[5] This initial attack forms a zwitterionic intermediate. In the presence of a second equivalent of piperidine, which acts as a base, a proton is abstracted from the nitrogen atom of the zwitterion. This deprotonation leads to the formation of the pentamethylenedithiocarbamate anion and a piperidinium cation. The electrostatic attraction between these two ions results in the formation of the stable salt, this compound.

The overall reaction can be represented as follows:

2 C₅H₁₁N + CS₂ → [C₅H₁₁NH₂]⁺[C₅H₁₀NCS₂]⁻

This reaction is typically carried out in a suitable solvent and often at reduced temperatures to control the exothermic nature of the reaction. The choice of a basic medium facilitates the deprotonation step, driving the equilibrium towards the formation of the desired product.

A Practical Approach: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for the synthesis of related dithiocarbamate salts.[6]

Materials and Equipment

| Reagents | Equipment |

| Piperidine (C₅H₁₁N) | Round-bottom flask |

| Carbon disulfide (CS₂) | Magnetic stirrer and stir bar |

| Sodium hydroxide (NaOH) | Ice bath |

| Distilled water | Dropping funnel |

| Ethanol (for recrystallization) | Buchner funnel and filter paper |

| Diethyl ether (for washing) | Vacuum filtration apparatus |

| Beakers and graduated cylinders | |

| pH paper or pH meter |

Step-by-Step Synthesis Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in distilled water. Cool the solution in an ice bath with continuous stirring.

-

Addition of Piperidine: To the cooled sodium hydroxide solution, add one molar equivalent of piperidine dropwise, ensuring the temperature of the mixture remains low.

-

Addition of Carbon Disulfide: While maintaining the low temperature and vigorous stirring, add one molar equivalent of carbon disulfide dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction. A precipitate should begin to form.

-

Reaction Completion: After the addition of carbon disulfide is complete, continue to stir the mixture in the ice bath for a specified period, typically 30-60 minutes, to ensure the reaction goes to completion.

-

Isolation of the Product: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing the Product: Wash the crude product with cold distilled water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Ensuring Purity and Identity: Characterization of the Final Product

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂S₂ | [7] |

| Molecular Weight | 246.44 g/mol | [7] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 172-174 °C |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1450-1500 cm⁻¹ is indicative of the C-N stretching vibration of the thioureide group. The C=S stretching vibration typically appears in the 950-1050 cm⁻¹ region. The presence of the piperidinium cation will be evidenced by N-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the two piperidine rings. The protons on the piperidine ring of the dithiocarbamate anion will have different chemical shifts compared to the protons on the piperidinium cation due to the different electronic environments.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the piperidine rings and a characteristic signal for the C=S carbon of the dithiocarbamate group at a downfield chemical shift.

-

The availability of reference spectra in databases such as PubChem can be used for comparison and confirmation of the product's identity.[2]

Caption: Simplified reaction mechanism for the synthesis of this compound.

A Culture of Safety: Hazard Assessment and Mitigation

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is paramount.

Reactant Hazards

-

Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8]

-

Carbon Disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. Suspected of damaging fertility or the unborn child.[9]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of toxic vapors.

-

Handling: Handle piperidine and carbon disulfide with extreme care, avoiding contact with skin and eyes. Dispense these reagents in the fume hood.

-

Temperature Control: The reaction is exothermic. Use an ice bath to control the temperature and prevent overheating.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Emergency Procedures

-

Skin Contact: In case of skin contact with any of the reactants, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

-

Inhalation: If vapors are inhaled, move the individual to fresh air and seek medical attention.

-

Spills: In case of a spill, evacuate the area and use appropriate spill control materials. Do not attempt to clean up large spills without proper training and equipment.

Conclusion

The synthesis of this compound is a well-established and reproducible process that provides access to a valuable chemical intermediate. By understanding the underlying reaction mechanism, adhering to a detailed and validated experimental protocol, and prioritizing safety, researchers can confidently and safely produce this compound for a variety of applications in chemistry and the life sciences. The characterization techniques outlined in this guide provide the necessary tools for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.

References

-

PubChem. (n.d.). 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

- Mohammed, H. A. (2017). Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate and ethylenediamine. Kirkuk University Journal-Scientific Studies, 12(4).

- U.S. Patent No. 5,489,689. (1996).

- U.S. Patent No. 5,043,345. (1991).

- Chinese Patent No. 109180564B. (n.d.).

-

ResearchGate. (2025, October 7). Nickel piperidine dithiocarbamate: synthesis, characterization, and crystal structure. Retrieved from [Link]

- World Intellectual Property Organization. (2019).

-

PubMed. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Retrieved from [Link]

-

PubMed. (2025, November 18). Carbon disulfide (CS2): chemistry and reaction pathways. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon disulfide. Retrieved from [Link]

Sources

- 1. Buy this compound | 98-77-1 [smolecule.com]

- 2. 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | C11H22N2S2 | CID 72508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Expeditious synthesis of aromatic-free piperidinium-functionalized polyethylene as alkaline anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

Piperidinium pentamethylenedithiocarbamate molecular structure

An In-depth Technical Guide to the Molecular Structure of Piperidinium Pentamethylenedithiocarbamate

This guide provides a comprehensive examination of the molecular structure of this compound, tailored for researchers, scientists, and professionals in drug development. Our focus is on the intricate structural details, the analytical techniques used for its elucidation, and the causal relationships between its structure and properties.

Introduction and Chemical Identity

This compound (CAS No. 98-77-1) is an organic salt with significant applications, notably as an ultra-rapid accelerator in the vulcanization of rubber.[1] Its efficacy in this and other roles in coordination chemistry and material science is fundamentally dictated by its molecular architecture.[2][3] The compound exists as a creamy white to light yellow powder at room temperature.[1][2]

This guide delves into the precise arrangement of its constituent ions, the nature of the chemical bonds, and the supramolecular assembly in the solid state, providing a foundational understanding for its application and further research. The compound is composed of a piperidinium cation and a pentamethylenedithiocarbamate anion in a 1:1 stoichiometric ratio.[2][4]

Molecular Composition and Stoichiometry

The chemical identity of this compound is rooted in its ionic composition. It is formed from the reaction between piperidine-1-carbodithioic acid and a piperidine molecule, which acts as a base.[2]

-

IUPAC Name: piperidine;piperidine-1-carbodithioic acid[4]

The structure is best understood as an assembly of two distinct ionic species:

-

Piperidinium Cation ([C₅H₁₀NH₂]⁺): A six-membered heterocyclic amine, piperidine, accepts a proton to form a positively charged cation.[6]

-

Pentamethylenedithiocarbamate Anion ([C₅H₁₀NCSS]⁻): This anion is derived from piperidine, where the nitrogen atom is bonded to a dithiocarbamate group (-CSS⁻).

The electrostatic attraction between these two ions is the primary force governing the compound's structure.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98-77-1 | [4][5] |

| Molecular Formula | C₁₁H₂₂N₂S₂ | [2][5] |

| Molecular Weight | 246.44 g/mol | [4][5] |

| Appearance | Creamy white to light yellow powder | [1][2] |

| Melting Point | 172-173 °C | [5] |

| Stereochemistry | Achiral | [2][7] |

Elucidation of the Molecular Structure

The precise three-dimensional arrangement of atoms and ions is determined through a combination of crystallographic and spectroscopic techniques. Each method provides complementary information, leading to a complete and validated structural model.

Crystallographic Analysis

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. For this compound, such studies reveal a salt-like crystal lattice.[2]

The key structural features observed are:

-

Ionic Interactions: The crystal is stabilized by strong electrostatic forces between the positively charged piperidinium cations and the negatively charged dithiocarbamate anions.[2]

-

Hydrogen Bonding: A network of intermolecular hydrogen bonds further stabilizes the crystal packing. The protonated amine group (N-H) of the piperidinium cation acts as a hydrogen bond donor to the sulfur atoms of the anion.[2]

-

Conformation: The piperidine rings in both the cation and anion predominantly adopt a thermodynamically stable chair conformation.[2]

-

Planarity: The dithiocarbamate moiety (-NCS₂) exhibits significant planar character due to resonance delocalization of the pi-electrons across the N-C and C-S bonds. This resonance imparts partial double-bond character to the C-N bond, restricting rotation.[2]

Spectroscopic Characterization

Spectroscopic methods validate the structure determined by crystallography and characterize the compound in various states (solid or in solution).

IR spectroscopy is invaluable for identifying functional groups. The formation of the piperidinium salt is confirmed by the appearance of specific bands that are absent in the neutral precursor molecules.

-

N⁺-H₂ Stretch: The presence of the piperidinium cation is confirmed by a characteristic absorption band for the N⁺-H₂ group, similar to related piperidinium salts which show signals around 3070 cm⁻¹.[8]

-

C-N Stretch (Thioureide Band): The C-N bond within the dithiocarbamate group has partial double-bond character, leading to a strong absorption band.

-

C=S Stretch: A key indicator for the dithiocarbamate moiety is a strong absorption band around 1500 cm⁻¹, corresponding to the C=S stretching vibration.[2]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum would show distinct signals for the protons on the piperidinium ring and the pentamethylenedithiocarbamate ring. The protons adjacent to the positively charged nitrogen in the cation would be shifted downfield compared to those in the anion due to deshielding.

-

¹³C NMR: The most downfield signal would correspond to the carbon atom in the -CS₂⁻ group, which is a hallmark of dithiocarbamates. Separate sets of signals would be observed for the five unique carbon atoms in each of the two piperidine rings.

Table 2: Key Spectroscopic Data Signatures

| Technique | Functional Group | Expected Observation | Rationale |

| IR | N⁺-H₂ (Cation) | Strong band ~3070 cm⁻¹ | Confirms protonation of the piperidine nitrogen.[8] |

| IR | C=S (Anion) | Strong band ~1500 cm⁻¹ | Characteristic stretch of the dithiocarbamate group.[2] |

| ¹³C NMR | -NCS₂⁻ (Anion) | Signal at high chemical shift (downfield) | The carbon is bonded to two electronegative sulfur atoms and one nitrogen. |

| ¹H NMR | Protons on Cation vs. Anion | Cationic ring protons are shifted downfield | The positive charge on the nitrogen deshields adjacent protons. |

Synthesis and Characterization Workflow

The synthesis of this compound is a straightforward acid-base reaction, providing a classic example of dithiocarbamate salt formation.

Experimental Protocol: Synthesis

Causality: This protocol relies on the nucleophilic attack of the piperidine amine on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is unstable and is immediately deprotonated by a second equivalent of piperidine (acting as a base) to yield the stable salt.

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve piperidine (2 equivalents) in a suitable solvent like ethanol.

-

Reaction: Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution while maintaining a low temperature (0-5 °C) to control the exothermic reaction.

-

Formation: After the addition is complete, allow the mixture to stir for 1-2 hours as it gradually warms to room temperature. A precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold nonpolar solvent, such as hexane, to remove any unreacted starting materials.[2]

-

Drying: Dry the purified white/yellow powder under vacuum to obtain the final product.

Experimental Protocol: FTIR Characterization

Self-Validation: The trustworthiness of this protocol comes from comparing the resulting spectrum to a reference spectrum or by confirming the appearance of key bands (N⁺-H₂) and the disappearance of the N-H band from the reactant piperidine, which validates the reaction's success.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide powder and pressing it into a transparent disk.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet in the spectrometer and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Analyze the resulting spectrum, identifying the characteristic peaks for the N⁺-H₂ stretch, C=S stretch, and the fingerprint region to confirm the identity and purity of the compound.[2][8]

Conclusion

The molecular structure of this compound is a well-defined ionic assembly, characterized by strong electrostatic interactions and hydrogen bonding. Its constituent ions, a piperidinium cation and a pentamethylenedithiocarbamate anion, both feature piperidine rings in a stable chair conformation.[2] The planar, resonance-stabilized dithiocarbamate head is the key functional moiety responsible for its chemical reactivity. A robust understanding of this structure, confirmed through crystallographic and spectroscopic data, is essential for optimizing its use in industrial applications and exploring its potential in new chemical domains.

References

-

Wikipedia. Piperidine. Retrieved from [Link]

-

PubChem. 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | C11H22N2S2. Retrieved from [Link]

-

Global Substance Registration System (GSRS). This compound. Retrieved from [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

ResearchGate. (2018, October 2). Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate and ethylenediamine. Retrieved from [Link]

Sources

- 1. Piperidinium pentamethylene dithiocarbamate 98-77-1, China Piperidinium pentamethylene dithiocarbamate 98-77-1 Manufacturers, China Piperidinium pentamethylene dithiocarbamate 98-77-1 Suppliers - LLC [chemnet.com]

- 2. Buy this compound | 98-77-1 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | C11H22N2S2 | CID 72508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine pentamethylenedithiocarbamate | 98-77-1 [chemicalbook.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. mdpi.com [mdpi.com]

Piperidinium pentamethylenedithiocarbamate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Piperidinium Pentamethylenedithiocarbamate

Abstract

This compound (PPD) is a dithiocarbamate compound initially recognized for its industrial applications, such as in rubber vulcanization.[1][2] Beyond its industrial utility, the dithiocarbamate moiety positions PPD as a molecule of significant interest for biomedical research, particularly in oncology. Dithiocarbamates are a well-documented class of metal-chelating compounds with a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide synthesizes the current understanding of the molecular mechanisms underpinning the biological effects of PPD, drawing from the extensive research on the dithiocarbamate class of molecules. The core mechanisms involve the inhibition of the ubiquitin-proteasome system, modulation of critical signaling pathways such as NF-κB, induction of oxidative stress, and subsequent triggering of programmed cell death. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of PPD's mechanism of action, supported by field-proven experimental protocols and data interpretation frameworks.

Introduction to this compound (PPD)

This compound, with the chemical formula C₁₁H₂₂N₂S₂, is an ionic compound consisting of a piperidinium cation and a pentamethylenedithiocarbamate anion.[2][5] While its primary established use is in material science as a rubber accelerator, its structural features, specifically the dithiocarbamate functional group, suggest a broader range of applications.[2] The dithiocarbamate group is a potent chelator of transition metal ions, a characteristic that is central to its biological activity.[3] This ability to interact with metal ions, particularly copper, allows dithiocarbamates to disrupt the function of key cellular machinery, making them a compelling subject for therapeutic development.[3] The piperidine ring, a common scaffold in medicinal chemistry, can enhance the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.[6]

Core Mechanisms of Dithiocarbamate Action

The biological effects of PPD are largely attributable to the dithiocarbamate moiety. Research on analogous compounds has elucidated several key mechanisms that are likely shared by PPD.

Inhibition of the Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular pathway responsible for the degradation of over 80% of intracellular proteins, thereby maintaining protein homeostasis and regulating processes like cell cycle progression, transcription, and apoptosis.[3] The 26S proteasome is the central enzyme of this system. Dithiocarbamates, particularly when complexed with copper, are potent inhibitors of the proteasome.[3] This inhibition is a highly attractive strategy in cancer therapy, as malignant cells often exhibit increased proteasome activity and are more vulnerable to its inhibition.[4][7]

The anti-tumor effects of dithiocarbamates are partly attributed to their ability to complex with cellular copper, leading to the inhibition of the proteasome and initiating tumor cell-specific apoptosis.[3] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which in turn triggers endoplasmic reticulum (ER) stress and activates apoptotic pathways.[8][9]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses and a key pro-survival signaling pathway frequently dysregulated in cancer.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[12] This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.

Dithiocarbamates, such as the well-studied pyrrolidine dithiocarbamate (PDTC), are potent inhibitors of NF-κB activation.[10] They can exert this inhibition at multiple levels, including the prevention of IκB degradation, which is linked to their proteasome-inhibiting activity. By blocking NF-κB, PPD can sensitize cancer cells to apoptosis and reduce inflammatory responses.

Induction of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as second messengers in cell signaling. However, excessive ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, which can ultimately trigger apoptosis.[13] Many anticancer agents exert their effects by increasing intracellular ROS generation.[13][14] The interaction of dithiocarbamates with cellular metals can catalyze redox reactions, leading to the production of ROS and contributing to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.[13][15]

Cellular Consequences of PPD Action

The core mechanisms described above converge to produce distinct cellular outcomes, primarily cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It is executed by a family of cysteine proteases called caspases.[16] PPD, through the actions of the dithiocarbamate group, can induce apoptosis via two main pathways:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage and oxidative stress.[17] ROS production and proteasome inhibition can lead to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c, which complexes with Apaf-1 to activate the initiator caspase-9.[17] Caspase-9 then activates effector caspases like caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[17][18] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this pathway.[19]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment and activation of the initiator caspase-8.[17] Activated caspase-8 can directly activate effector caspases or cleave the protein Bid to tBid, which then engages the intrinsic pathway.[17]

Dithiocarbamates have been shown to induce apoptosis in various cancer cell lines, an effect often accompanied by the activation of caspases.[20][21]

Cell Cycle Arrest

In addition to inducing apoptosis, PPD may also cause cell cycle arrest, preventing cancer cells from proliferating. DNA damage or cellular stress can activate checkpoint kinases, such as Chk1, which halt the cell cycle to allow for repair.[22] If the damage is irreparable, the cell is directed towards apoptosis. Studies on similar molecules have shown the ability to induce cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinase inhibitors.[13][23]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Proposed signaling pathway for PPD's mechanism of action.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for PPD, a series of well-established experimental protocols are required. The following sections detail the methodologies for key assays.

Assessment of Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of PPD on a given cell line and to calculate the half-maximal inhibitory concentration (IC₅₀).

Methodology: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PPD (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.

Detection and Quantification of Apoptosis

Objective: To determine if PPD-induced cell death occurs via apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells in a 6-well plate with PPD at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Analysis of Protein Expression

Objective: To measure changes in the levels of key proteins involved in apoptosis, cell cycle regulation, and NF-κB signaling.

Methodology: Western Blotting

-

Protein Extraction: Treat cells with PPD, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-p-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Experimental Workflow Visualization

Caption: Standard workflow for Western Blot analysis.

Quantitative Data Summary

The following table structure should be used to summarize key quantitative findings from the experimental work.

| Cell Line | Compound | Assay | Endpoint | Result | Reference |

| e.g., A549 | PPD | MTT (48h) | IC₅₀ (µM) | Value | Citation |

| e.g., A549 | PPD | Annexin V/PI | % Apoptotic Cells | Value | Citation |

| e.g., HT-29 | PDTC | IL-8 Production | Inhibition (%) | Value | [10] |

| e.g., B16F-10 | Piperine | Invasion Assay | Inhibition (%) | Value | [24] |

Note: Data for PPD would be populated from future experimental studies. Data for related compounds are included for context.

Conclusion and Future Directions

This compound emerges as a compound of interest based on the well-established biological activities of the dithiocarbamate class. The primary mechanisms of action are centered around the inhibition of the proteasome and the NF-κB pathway, leading to the induction of ROS, cell cycle arrest, and apoptosis. These mechanisms position PPD as a potential candidate for further investigation, particularly in the context of anticancer drug development.[4][20][25]

Future research should focus on direct experimental validation of these mechanisms for PPD itself. Head-to-head comparisons with other dithiocarbamates like disulfiram and PDTC would be valuable. Furthermore, investigating the role of metal chelation, particularly of copper, in the activity of PPD is crucial. In vivo studies using xenograft models will be essential to determine its therapeutic potential and toxicity profile.[20] A thorough understanding of its structure-activity relationship could pave the way for the design of novel, more potent dithiocarbamate-based therapeutic agents.

References

-

PubChem. 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1). Available from: [Link]

-

Gong, Y., et al. 6PPD induces apoptosis and autophagy in SH-SY5Y cells via ROS-mediated PI3K/AKT/mTOR pathway: In vitro and in silico approaches. Toxicology. (2025). Available from: [Link]

-

Frontiers. Effect of physical activity on prevention of postpartum depression. (2022). Available from: [Link]

-

Lin, C., et al. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Antioxidants. (2025). Available from: [Link]

-

Romero-Granados, R., et al. Postnatal Proteasome Inhibition Induces Neurodegeneration and Cognitive Deficiencies in Adult Mice: A New Model of Neurodevelopment Syndrome. PLOS One. (2011). Available from: [Link]

-

Jobin, C., et al. Pyrrolidinedithiocarbamate inhibits NF-kappaB activation and IL-8 production in intestinal epithelial cells. PubMed. Available from: [Link]

-

ResearchGate. Combined Experimental and Theoretical Studies on Dithiocarbamate Complexes of Yttrium, Lanthanum, and Bismuth. (2014). Available from: [Link]

-

Farkas, S., et al. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. PMC. Available from: [Link]

-

Denault, J. & Salvesen, G. Cellular Mechanisms Controlling Caspase Activation and Function. PMC. Available from: [Link]

-

Verma, D., et al. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review. RSC Publishing. (2025). Available from: [Link]

-

ResearchGate. Effect of physical activity on prevention of postpartum depression: A dose-response meta-analysis of 186,412 women. (2025). Available from: [Link]

-

MDPI. Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. Available from: [Link]

-

Pradeep, C. & Kuttan, G. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. PubMed. Available from: [Link]

-

Fortunato, S., et al. Programmed cell death (apoptosis) as a possible pathway to metalloproteinase activation and fetal membrane degradation in premature rupture of membranes. PubMed. Available from: [Link]

-

GSRS. This compound. Available from: [Link]

-

Romero-Granados, R., et al. Postnatal Proteasome Inhibition Induces Neurodegeneration and Cognitive Deficiencies in Adult Mice: A New Model of Neurodevelopment Syndrome. PMC. (2011). Available from: [Link]

-

Remko, M. & Aher, R. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). Available from: [Link]

-

Fischer, U., et al. Caspases: pharmacological manipulation of cell death. PMC. Available from: [Link]

-

PMC. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Available from: [Link]

-

PMC. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Available from: [Link]

-

MDPI. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Available from: [Link]

-

MDPI. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. Available from: [Link]

-

Spandidos Publications. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells. (2020). Available from: [Link]

-

PubMed. Cytotoxic effects of pyrrolidine dithiocarbamate in small-cell lung cancer cells, alone and in combination with cisplatin. (2014). Available from: [Link]

-

PMC. The Impact of Physical Activity on the Development of Postpartum Depression. (2024). Available from: [Link]

-

ResearchGate. Dithiocarbamates derivatives as anticancer agents: A Review. (2025). Available from: [Link]

-

YouTube. Apoptosis (Programmed Cell Death). (2014). Available from: [Link]

-

MDPI. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available from: [Link]

-

MDPI. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. (2024). Available from: [Link]

-

PlumX. Physical activity during pregnancy and postpartum depression: Systematic review and meta-analysis. (2020). Available from: [Link]

-

Science. The Caspase-8 Dimerization/Dissociation Balance Is a Highly Potent Regulator of Caspase-8, -3, -6 Signaling. Available from: [Link]

-

Journal of Men's Health. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells. Available from: [Link]

-

MDPI. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Available from: [Link]

-

PLOS. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. Available from: [Link]

-

MSpace. The Effect of Physical Activity during Pregnancy on the Development of Postpartum Depression (PPD): A Literature Review. (2024). Available from: [Link]

-

BioPharma Dive. Deep Dive. Available from: [Link]

-

ACS Publications. Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. (2014). Available from: [Link]

-

PubMed. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells Through Checkpoint kinase-1 Activation. (2014). Available from: [Link]

-

PubMed. Biochemical pathways of caspase activation during apoptosis. Available from: [Link]

-

NIH. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Available from: [Link]

-

ResearchGate. Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. Available from: [Link]

Sources

- 1. 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | C11H22N2S2 | CID 72508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 98-77-1 [smolecule.com]

- 3. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]

- 8. Postnatal Proteasome Inhibition Induces Neurodegeneration and Cognitive Deficiencies in Adult Mice: A New Model of Neurodevelopment Syndrome | PLOS One [journals.plos.org]

- 9. Postnatal Proteasome Inhibition Induces Neurodegeneration and Cognitive Deficiencies in Adult Mice: A New Model of Neurodevelopment Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidinedithiocarbamate inhibits NF-kappaB activation and IL-8 production in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells [jomh.org]

- 15. 6PPD induces apoptosis and autophagy in SH-SY5Y cells via ROS-mediated PI3K/AKT/mTOR pathway: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Programmed cell death (apoptosis) as a possible pathway to metalloproteinase activation and fetal membrane degradation in premature rupture of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]

- 22. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]

- 23. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperidinium Pentamethylenedithiocarbamate (CAS 98-77-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinium pentamethylenedithiocarbamate, identified by the CAS number 98-77-1, is a fascinating organosulfur compound with a rich history in industrial chemistry and burgeoning potential in modern scientific research. While its primary application has been as an ultra-rapid accelerator in the vulcanization of rubber, its unique chemical structure and reactivity have opened doors to its use in coordination chemistry and have hinted at intriguing biological activities. This guide, designed for the discerning researcher, aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identifiers to detailed experimental protocols. We will explore the causality behind its synthesis and applications, grounding our discussion in authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical substance is the cornerstone of scientific communication. This compound is known by a variety of names, reflecting its structure and applications.

The systematic IUPAC name for this compound is a salt formed between piperidine and piperidine-1-carbodithioic acid, officially named piperidine;piperidine-1-carbodithioic acid [1]. This name accurately describes the ionic pair formed between the protonated piperidine cation (piperidinium) and the dithiocarbamate anion derived from another piperidine molecule.

For ease of reference and database searching, a comprehensive list of its chemical identifiers is provided in the table below.

| Identifier Type | Value | Source(s) |

| CAS Number | 98-77-1 | [1] |

| IUPAC Name | piperidine;piperidine-1-carbodithioic acid | [1] |

| Common Name | This compound | |

| Synonyms | Accelerator 552, PMP, Vanax 552, Rubber Accelerator 522 | |

| Molecular Formula | C₁₁H₂₂N₂S₂ | [2] |

| Molecular Weight | 246.44 g/mol | [2][3] |

| InChI | InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2 | [2] |

| InChIKey | PVFZKRMYBKEXBN-UHFFFAOYSA-N | [2] |

| SMILES | C1CCNCC1.C1CCN(CC1)C(=S)S | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. This compound is a creamy white to light yellow powder at room temperature. A summary of its key physicochemical properties is presented below.

| Property | Value | Conditions | Source(s) |

| Appearance | Creamy white to light yellow powder | Ambient | |

| Melting Point | 172-173 °C | [4] | |

| Boiling Point | 221.6 °C | 760 mmHg | |

| Solubility | Very soluble in chloroform; moderately soluble in acetone, alcohol, water, and toluene; insoluble in hexane and gasoline. | [5] |

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic addition to carbon disulfide. The reaction is straightforward and proceeds with high efficiency.

Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the secondary amine, piperidine, on the electrophilic carbon atom of carbon disulfide. This reaction is typically carried out in the presence of a second equivalent of piperidine, which acts as a base to deprotonate the initially formed dithiocarbamic acid, leading to the formation of the stable piperidinium salt.

Caption: Synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Piperidine (2 equivalents)

-

Carbon disulfide (1 equivalent)

-

Absolute ethanol (solvent)

-

Diethyl ether (for precipitation)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (2 equivalents) in absolute ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

The product will precipitate from the solution. To enhance precipitation, diethyl ether can be added.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

Self-Validation: The purity of the synthesized product can be confirmed by its melting point (172-173 °C) and spectroscopic analysis (IR, NMR).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of chemical compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1500 cm⁻¹ is attributed to the C=S stretching vibration of the dithiocarbamate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the two piperidine rings. The protons on the piperidine ring of the dithiocarbamate anion will be deshielded compared to those on the piperidinium cation due to the electron-withdrawing nature of the dithiocarbamate group.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the NCS₂ carbon atom in the dithiocarbamate anion, typically in the range of 190-210 ppm. The chemical shifts of the piperidine ring carbons will also be distinct for the cationic and anionic species. PubChem has indexed the availability of ¹H and ¹³C NMR spectra for this compound[1].

-

-

Mass Spectrometry: Mass spectrometry analysis can confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information about the piperidinium cation and the pentamethylenedithiocarbamate anion.

Applications

Rubber Vulcanization Accelerator

The primary and most well-established application of this compound is as an ultra-rapid accelerator for the sulfur vulcanization of natural and synthetic rubbers[5].

Mechanism of Action in Vulcanization:

In the complex process of sulfur vulcanization, accelerators play a crucial role in increasing the rate of cross-linking and improving the efficiency of sulfur utilization. Dithiocarbamates, including this compound, are among the fastest accelerators. Their mechanism involves the formation of a zinc-dithiocarbamate complex in the presence of zinc oxide and stearic acid, which are common activators in rubber formulations. This complex then reacts with sulfur to form a sulfurating agent, which is the active species that donates sulfur to the rubber polymer chains, leading to the formation of cross-links.

Caption: Simplified Vulcanization Mechanism with Dithiocarbamate Accelerator.

Experimental Protocol: Rubber Compounding and Vulcanization

This protocol provides a general procedure for the preparation and vulcanization of a natural rubber compound using this compound as an accelerator.

Materials:

-

Natural Rubber (NR)

-

Carbon Black (e.g., N330)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

This compound (Accelerator)

-

Sulfur

Equipment:

-

Two-roll mill

-

Vulcanizing press

-

Rheometer (for cure characteristics)

Procedure:

-

Mastication: Soften the natural rubber on a two-roll mill.

-

Ingredient Incorporation: Add the ingredients in the following order, ensuring complete dispersion after each addition:

-

Zinc oxide and stearic acid

-

Carbon black

-

This compound

-

Sulfur

-

-

Homogenization: Continue mixing until a homogeneous compound is obtained.

-

Cure Characteristics: Determine the optimal cure time (t₉₀) and scorch time (tₛ₂) using a rheometer at a specified temperature (e.g., 140-160 °C).

-

Vulcanization: Place the rubber compound in a mold and vulcanize in a press at the predetermined temperature and for the optimal cure time.

-

Characterization: After cooling, the physical properties of the vulcanized rubber (e.g., tensile strength, elongation at break, hardness) can be tested according to standard methods. A patent from 1957 describes a process for low-hysteresis rubber treatment using this compound[6].

Coordination Chemistry

The dithiocarbamate moiety is an excellent chelating ligand for a wide range of metal ions. The two sulfur atoms can coordinate to a metal center, forming a stable four-membered ring. This compound can be used to synthesize various metal-dithiocarbamate complexes with interesting structural and electronic properties. These complexes have potential applications in catalysis, materials science, and medicine.

A general procedure for the synthesis of metal-dithiocarbamate complexes involves the reaction of a metal salt with the dithiocarbamate ligand in a suitable solvent[7]. For instance, reacting this compound with a metal chloride in an aqueous or alcoholic solution can lead to the precipitation of the corresponding metal-dithiocarbamate complex[8].

Potential in Drug Development

Dithiocarbamates as a class of compounds have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[9]. Research has indicated that this compound exhibits antimicrobial activity[10].

The biological activity of dithiocarbamates is often attributed to their ability to chelate essential metal ions in biological systems, thereby disrupting enzymatic functions. Furthermore, metal complexes of dithiocarbamates have been investigated for their cytotoxic effects against cancer cell lines. One study reported the synthesis of Ni(II), Zn(II), and Cu(II) mixed ligand complexes of pentamethylenedithiocarbamate and their evaluation for antibacterial, antifungal, and anticancer activities[9]. Another study investigated the antimicrobial properties of metal piperidine dithiocarbamate complexes against Staphylococcus aureus and Candida albicans, reporting Minimum Inhibitory Concentration (MIC) values. For example, the zinc piperidine dithiocarbamate complex showed an MIC of 0.625 mg/mL against S. aureus and 1.250 mg/mL against C. albicans[11].

While the direct therapeutic application of this compound is still an area of active research, its potential as a lead compound or a ligand in the design of new therapeutic agents is noteworthy for drug development professionals.

Safety and Toxicology

As with any chemical substance, a thorough understanding of its toxicological profile is essential for safe handling and use.

-

Irritation: Dithiocarbamates, in general, can cause skin and eye irritation upon contact.

-

Handling Precautions: Due to its toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 98-77-1) is a compound of significant industrial importance and growing scientific interest. Its well-defined chemical properties and straightforward synthesis make it a valuable tool in various chemical applications. While its role as a rubber vulcanization accelerator is firmly established, its potential in coordination chemistry and as a scaffold for the development of new bioactive molecules presents exciting opportunities for future research. This guide has provided a detailed technical overview, grounded in scientific literature, to serve as a valuable resource for researchers and professionals working with this versatile compound.

References

- Smolecule. (2023, August 16).

- Smolecule. (2023, August 16).

-

PubChem. (n.d.). 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Mohammed, H. A. (2017). Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate and ethylenediamine. Kirkuk University Journal /Scientific Studies, 12(4).

- Boadi, N. O., Degbevi, M., Saah, S. A., et al. (2021). Antimicrobial Properties of Metal Piperidine Dithiocarbamate Complexes against Staphylococcus aureus and Candida albicans. Scientific African, 12, e00846.

- Google Patents. (n.d.). CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide.

- IOSR Journal. (n.d.).

- Systematic Reviews in Pharmacy. (2020).

- Benchchem. (2025). Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers.

- GSRS. (n.d.).

- YouTube. (2018, December 7). CS2: Carbon disulfide. Chemical reactions.

- NIH. (2016, November 15). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines.

- MDPI. (n.d.). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria.

- GSRS. (n.d.).

- Google Patents. (n.d.).

- ChemicalBook. (n.d.).

- NIH. (2024, November 29). Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

- NIH. (2021, February 1). Expeditious synthesis of aromatic-free piperidinium-functionalized polyethylene as alkaline anion exchange membranes.

- Systematic Reviews in Pharmacy. (2020).

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of PDTC and two complexes in DMSO-d 6.

- ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles.

- Benchchem. (2025).

- ChemNet. (n.d.).

- Lusida Rubber Products. (n.d.).

Sources

- 1. 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | C11H22N2S2 | CID 72508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US2790839A - Low hysteresis rubber treatment - Google Patents [patents.google.com]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

physicochemical properties of Piperidinium pentamethylenedithiocarbamate

An In-Depth Technical Guide to the Physicochemical Properties of Piperidinium Pentamethylenedithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Industrial Accelerator

This compound (PPD) is an organic salt belonging to the dithiocarbamate class of compounds. It is formed from the reaction of piperidine with carbon disulfide in the presence of a second equivalent of piperidine, which acts as a base to form the piperidinium cation. This compound is of significant interest, primarily for its role as an ultra-rapid vulcanization accelerator in the rubber industry.[1] Its physicochemical properties are paramount to its function, influencing its solubility in various polymers, its thermal stability during processing, and its overall efficacy in creating cross-linked rubber networks.[2] Beyond material science, its potential applications in coordination chemistry and as an antimicrobial agent are also areas of active research, making a thorough understanding of its properties essential for a wide range of scientific disciplines.[2]

Molecular and Chemical Identity

The fundamental identity of a compound dictates its behavior. PPD is a salt composed of a piperidinium cation and a pentamethylenedithiocarbamate (which is piperidine-1-carbodithioate) anion in a 1:1 stoichiometric ratio.[2] This ionic pairing is a defining feature that governs many of its physical properties.

-

Canonical SMILES: C1CCNCC1.C1CCN(CC1)C(=S)S[5]

-

Structure: The compound consists of a positively charged piperidinium ion and a negatively charged dithiocarbamate ion. The negative charge on the dithiocarbamate is delocalized between the two sulfur atoms.

Core Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical characteristics. These properties are summarized below and discussed in detail.

| Property | Value | Source |

| Appearance | Creamy white to light yellow powder | [1][2] |

| Melting Point | 172-173 °C | [2][3][6] |

| Boiling Point | 221.6°C at 760 mmHg | [6] |

| Solubility | Very Soluble: Chloroform.[1]Moderately Soluble: Water, Acetone, Alcohol, Toluene.[1][2]Insoluble: Hexane, Gasoline.[1] |

Melting Point: A Marker of Purity and Stability

The sharp and consistent melting point of 172-173°C is indicative of a high-purity crystalline solid.[2] From a practical standpoint, this thermal threshold is critical for its application in rubber manufacturing. It confirms the compound's solid-state stability under standard storage and transport conditions and defines the temperature limits within which it can be handled without phase change.[2]

Solubility Profile: The Interplay of Ionic and Organic Character

The solubility of PPD is a classic example of how molecular structure dictates physical behavior. Its profile is governed by the dual nature of its ionic salt structure and the organic piperidine rings.[2]

-

Causality of Solubility:

-

In Polar Solvents (Water, Ethanol): The ionic interaction between the piperidinium cation and the dithiocarbamate anion allows for moderate solubility in polar solvents. In polar protic solvents like ethanol, hydrogen bonding further enhances this solubility.[2] Its utility as a latex accelerator is directly linked to its solubility in water.[1]

-

In Nonpolar Solvents (Hexane): The compound's ionic character makes it largely insoluble in nonpolar solvents like hexane, which cannot effectively solvate the charged species.[1][2]

-

In Intermediate Polarity Solvents (Chloroform, Toluene): PPD is very soluble in chloroform, a polar aprotic solvent.[1] Its moderate solubility in toluene can be attributed to favorable aromatic interactions with the piperidine rings.[2] This nuanced solubility is crucial for its incorporation into various rubber and polymer matrices during industrial processing.

-

Synthesis Pathway Overview

While several methods exist, a common and straightforward synthesis involves the reaction of piperidine with carbon disulfide. This reaction is typically performed in a suitable solvent. One molecule of piperidine reacts with carbon disulfide to form piperidine-1-carbodithioic acid, which is then immediately deprotonated by a second molecule of piperidine acting as a base. This acid-base reaction yields the stable this compound salt.[2]

Thermal Stability and Degradation Profile

PPD exhibits good thermodynamic stability under ambient storage conditions.[2] However, like most dithiocarbamates, it is susceptible to degradation under heat and in acidic conditions.[7][8] When heated to decomposition, it releases toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[3]

The stability of the dithiocarbamate anion is pH-dependent. At low pH, the anion is protonated to form the unstable dithiocarbamic acid, which readily decomposes into carbon disulfide and the parent amine (piperidine).[7] This decomposition pathway is the cornerstone of the standard analytical methods for quantifying dithiocarbamates.

Analytical Characterization

Confirming the identity, purity, and concentration of PPD requires a suite of analytical techniques.

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic peaks for the C-N bond of the piperidine ring and the C=S and C-S bonds of the dithiocarbamate group would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the piperidinium and dithiocarbamate moieties by analyzing the chemical shifts and coupling patterns of the protons and carbons in the piperidine rings.[4][9]

-

UV-Vis Spectroscopy: This technique can be used for quantitative analysis in solution, as the dithiocarbamate group has a characteristic UV absorbance.

Quantitative Analysis: The CS₂ Evolution Method

Due to the polymeric nature and low solubility of many dithiocarbamates, a direct analysis is often challenging.[8][10] The universally accepted method for quantification relies on the controlled acid-catalyzed decomposition of the dithiocarbamate to carbon disulfide (CS₂). The evolved CS₂ is then purged, trapped, and measured, typically by gas chromatography (GC).[11][12] This indirect approach provides a reliable measure of the total dithiocarbamate content.

Experimental Protocol: Solubility Determination (OECD TG 105)

To ensure data integrity and reproducibility, standardized methods are employed. The determination of water solubility often follows the OECD Test Guideline 105, "Water Solubility."[13] The Flask Method is a robust choice for this compound.

Objective: To determine the saturation solubility of this compound in water at a given temperature.

Principle: An excess amount of the solid compound is agitated in water for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the aqueous phase, separated from the undissolved solid, is then determined by a suitable analytical method.

Methodology:

-

Preparation: Add an excess amount of PPD (e.g., 100 mg) to a glass flask containing a known volume of deionized water (e.g., 100 mL).

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate the mixture for a preliminary period of 24 hours.

-

Sampling: After 24 hours, stop agitation and allow the undissolved solid to settle. Take an aliquot of the supernatant for analysis. Re-seal the flask and continue agitation.

-

Repeat Sampling: Repeat the sampling process at 48 and 72 hours.

-

Phase Separation: Centrifuge the collected aliquots at high speed to ensure complete removal of any suspended solid particles.

-

Analysis: Analyze the concentration of PPD in the clear supernatant using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC.

-

Validation: Equilibrium is considered reached when the concentrations measured at 24, 48, and 72 hours are consistent (e.g., within ±5% of each other). The final solubility is reported as the average of these consistent measurements.

Applications and Industrial Relevance

The physicochemical properties of PPD directly enable its primary applications:

-

Rubber Accelerator: Its solubility in organic polymers and thermal stability profile make it an excellent ultra-rapid accelerator for natural and synthetic rubbers like NR, SBR, and EPDM.[1]

-

Coordination Chemistry: The dithiocarbamate moiety is a powerful bidentate ligand, capable of forming stable complexes with various transition metals. These complexes have potential uses in catalysis.[2]

-

Agriculture and Biocides: While not its primary use, some dithiocarbamates are employed as fungicides.[5] The antimicrobial properties of PPD suggest potential for further research in this area.[2]

Safety and Handling

This compound is classified as toxic if swallowed (GHS Hazard statement H301).[3] It is also reported to be a skin irritant and an allergen.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handling should be performed in a well-ventilated area or a fume hood.

References

-

PubChem. (n.d.). 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1). National Center for Biotechnology Information. Available at: [Link]

-